

Quinofumelin: A Novel Dihydroorotate Dehydrogenase Inhibitor for Fungal Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinofumelin**

Cat. No.: **B3026455**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **quinofumelin**, a novel quinoline fungicide that acts as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). **Quinofumelin** represents a significant advancement in the management of fungal pathogens, particularly in the face of growing resistance to existing antifungal agents. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Quinofumelin's antifungal activity stems from its specific inhibition of class II dihydroorotate dehydrogenase (DHODH II), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. [1][2][3][4][5][6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines like uracil and cytosine, which are essential components of DNA, RNA, phospholipids, and proteins.[1] By blocking this step, **quinofumelin** effectively depletes the fungal cell's pyrimidine pool, leading to the cessation of mycelial growth and spore germination.[1][7]

The target specificity of **quinofumelin** is a key attribute. It shows remarkable selectivity for fungal DHODH over the human equivalent, which is critical for its safety profile as an agrochemical.[2][8] This selectivity is attributed to significant differences in the amino acid sequences at the ubiquinone-binding site of the enzyme between fungi and humans.[2][8]

Quantitative Inhibitory Data

The potency and selectivity of **quinofumelin** have been quantified through various in vitro and whole-cell assays. The following tables summarize the key inhibitory concentrations (IC50), effective concentrations (EC50), and binding affinity data.

Table 1: In Vitro Enzyme Inhibition Data

Target Enzyme	Organism	Compound	IC50 Value
DHODH II (PoDHODH)	Pyricularia oryzae	Quinofumelin	2.8 nM[1][2][3][4][8][9]
DHODH (HsDHODH)	Homo sapiens	Quinofumelin	>100 µM[2][8][9]
DHODH II (PoDHODH)	Pyricularia oryzae	Teriflunomide	56.4 µM[2][8][9]
DHODH (HsDHODH)	Homo sapiens	Teriflunomide	600 nM[9]

Table 2: Antifungal Activity (Whole-Cell Assays)

Target Organism	Assay Type	Average EC50 Value
Fusarium graminearum	Mycelial Growth Inhibition	0.019 ± 0.007 µg/mL[7][9]
Fusarium graminearum	Spore Germination Inhibition	0.087 ± 0.024 µg/mL[7][9]

Table 3: Target Binding Affinity

Target Protein	Organism	Method	Parameter	Value
FgDHODHII	Fusarium graminearum	Microscale Thermophoresis (MST)	Kd	6.606 x 10 ⁻⁶ M

Note: The reported Kd value from a single study appears relatively high for a potent inhibitor like **quinofumelin**. This may reflect the specific experimental conditions of the microscale thermophoresis assay used.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **quinofumelin** as a DHODH inhibitor.

DHODH Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of **quinofumelin** on the enzymatic activity of DHODH.

Principle: The oxidation of the substrate, dihydroorotate, by DHODH is coupled with the reduction of a chromogen, 2,6-dichloroindophenol (DCIP), using decylubiquinone as a co-substrate. The rate of DCIP reduction is measured spectrophotometrically by the decrease in absorbance at 595 nm.

Methodology:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Triton X-100, 200 μ M DCIP, 2 mM dihydroorotate, and 100 μ M decylubiquinone.[\[5\]](#)
- **Enzyme and Inhibitor Incubation:** Add approximately 10 μ g/mL of recombinant DHODH protein to the reaction mixture. For inhibition studies, also add varying concentrations of **quinofumelin** (dissolved in DMSO). An equivalent amount of DMSO is used as a control.
- **Reaction Initiation and Measurement:** Initiate the reaction and monitor the decrease in absorbance at 595 nm over time using a plate reader or spectrophotometer.
- **Data Analysis:** Calculate the rate of reaction for each **quinofumelin** concentration. The inhibitory rate is calculated as $(1 - T/C)$, where 'T' is the reaction rate with the test compound and 'C' is the rate of the control.[\[8\]](#) IC50 values are then determined by fitting the data to a four-parameter logistic curve.[\[8\]](#)

Mycelial Growth Inhibition Assay

This assay determines the concentration of **quinofumelin** required to inhibit the growth of fungal mycelia.

Principle: Fungal isolates are grown on a solid medium amended with various concentrations of the inhibitor. The growth inhibition is quantified by measuring the diameter of the fungal colony.

Methodology:

- Plate Preparation: Prepare Potato Dextrose Agar (PDA) plates amended with a range of **quinofumelin** concentrations.[10] A stock solution of **quinofumelin** in DMSO is typically used.
- Inoculation: Take a mycelial plug (typically 5 mm in diameter) from the edge of a fresh, actively growing fungal colony and place it in the center of the prepared PDA plates.[10]
- Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for a defined period (e.g., 2-3 days).[10]
- Measurement and Analysis: Measure the diameter of the fungal colony, subtracting the diameter of the initial plug.[10] Calculate the percentage of growth inhibition relative to a control plate containing only DMSO. The EC50 value is determined by linear regression of the probit of percentage growth inhibition against the log-transformed fungicide concentration.[10]

Recovery Test

This assay helps to identify the specific metabolic step blocked by the inhibitor.

Principle: If an inhibitor blocks a specific step in a metabolic pathway, its inhibitory effect can be reversed by supplying the cell with a downstream product of that blocked step.

Methodology:

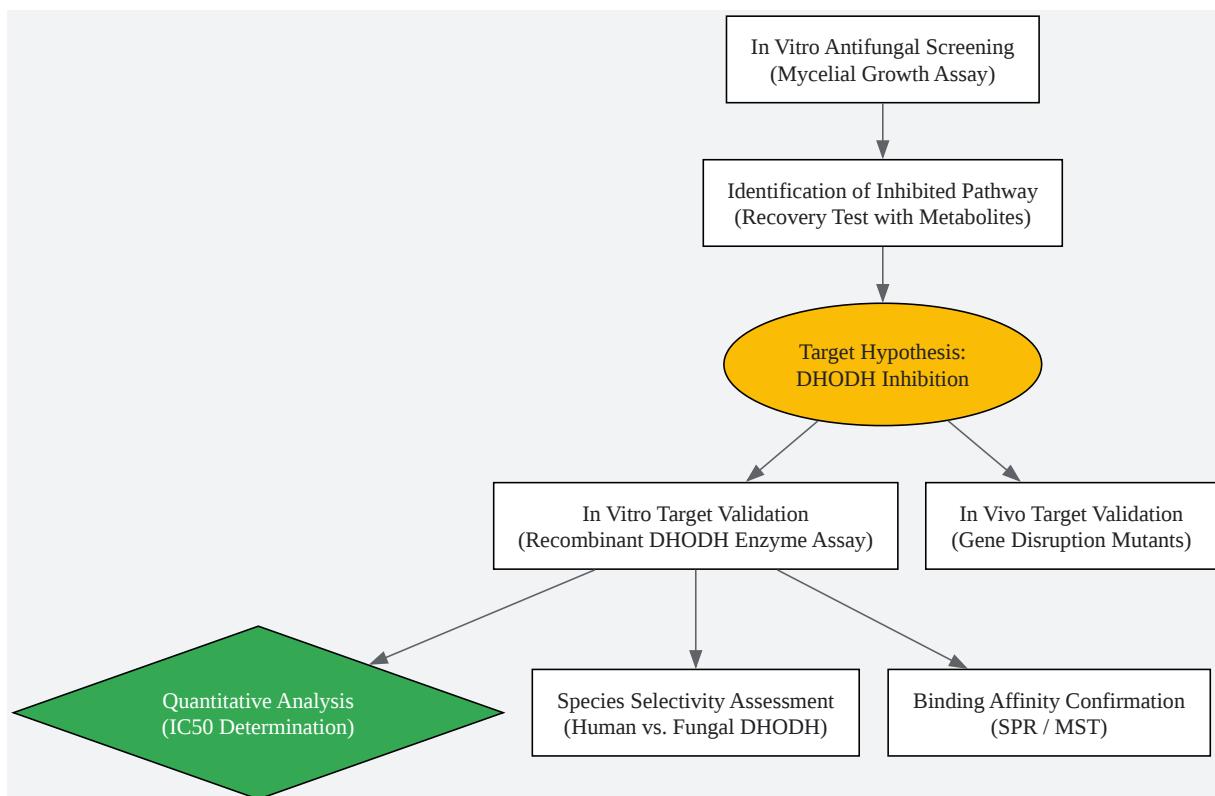
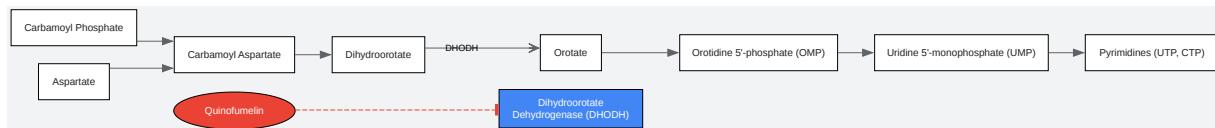
- Plate Preparation: Prepare a minimal medium (e.g., Czapek solution agar) containing an inhibitory concentration of **quinofumelin** (e.g., 0.01–10.00 ppm).[1][5][6]
- Supplementation: To separate sets of plates, add potential recovery compounds. For DHODH inhibition, this includes the substrate (dihydroorotate) and downstream products like orotate, uridine, or uracil at a specified concentration (e.g., 50 ppm).[1][6]

- Inoculation and Incubation: Inoculate the plates with fungal mycelial plugs as described in the mycelial growth assay.
- Observation: Observe the plates for mycelial growth. Recovery of growth in the presence of a specific downstream metabolite (e.g., orotate) but not the substrate (dihydroorotate) indicates that the enzyme converting the substrate to that product is the target of inhibition.
[\[1\]](#)[\[5\]](#)[\[6\]](#)

In Vivo Target Selectivity Assay

This experiment validates the selective inhibition of fungal DHODH in a living fungal system.

Principle: A fungal strain where the native DHODH gene is deleted is created. This mutant is then complemented with either the native fungal DHODH gene or the human DHODH gene. The sensitivity of these recombinant strains to **quinofumelin** is then tested.



Methodology:

- Strain Construction: Create a *P. oryzae* mutant with a disrupted native DHODH gene (e.g., PoPYR4).[\[2\]](#)[\[8\]](#)
- Complementation: Into this disruption mutant, insert either the wild-type PoPYR4 gene or the human DHODH (HsDHODH) gene to create two separate recombinant strains.[\[2\]](#)[\[8\]](#)
- Growth Assay: Culture both recombinant strains on a minimal medium containing various concentrations of **quinofumelin** (e.g., 0.01–1 ppm).[\[2\]](#)[\[8\]](#)
- Analysis: Observe the mycelial growth. If the strain with the human DHODH grows in the presence of **quinofumelin** while the strain with the fungal DHODH does not, it confirms that **quinofumelin** is selective for the fungal enzyme and does not effectively inhibit the human enzyme in a cellular context.[\[2\]](#)[\[8\]](#)

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the step catalyzed by DHODH, which is inhibited by **quinofumelin**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Action mechanism of a novel agrochemical quinofumelin against *Fusarium graminearum* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The target site of the novel fungicide quinofumelin, *Pyricularia oryzae* class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The target site of the novel fungicide quinofumelin, *Pyricularia oryzae* class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Antifungal Activity of Quinofumelin against *Fusarium graminearum* and Its Inhibitory Effect on DON Biosynthesis [mdpi.com]
- 8. Novel fungicide quinofumelin shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- To cite this document: BenchChem. [Quinofumelin: A Novel Dihydroorotate Dehydrogenase Inhibitor for Fungal Control]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026455#quinofumelin-as-a-novel-dihydroorotate-dehydrogenase-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com